molecular formula C17H13ClFN3O B601465 Epoxiconazole CAS No. 135319-73-2

Epoxiconazole

Cat. No. B601465
M. Wt: 329.76
InChI Key:
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Description

Epoxiconazole is a broad-spectrum fungicide . It is a triazole pesticide/fungicide with broad antifungal activity . It inhibits the metabolism of fungi cells infesting useful plants, thereby preventing the growth of the mycelia (fungal cells). Epoxiconazole also limits the production of conidia (mitospores) .


Synthesis Analysis

Epoxiconazole is synthesized through a process involving addition, epoxidation, reduction, and nucleophilic substitution reactions . The raw material used is 1-(2-Chlorophenyl)-2-(4-fluorophenyl)-3-(1,2,4-triazole) propene (triazolene), and hydrogen peroxide is used as the oxygen source in the reaction . The epoxidation process is exothermic, and the apparent reaction heat was measured to be 1340.0 kJ·kg−1 .


Molecular Structure Analysis

The molecular formula of Epoxiconazole is C34H26Cl2F2N6O2 . Its average mass is 659.512 Da and its monoisotopic mass is 658.146240 Da .


Chemical Reactions Analysis

The thermal decomposition kinetics of Epoxiconazole were studied using differential scanning calorimetry (DSC) and adiabatic accelerating rate calorimetry (ARC) . The initial decomposition temperature for new Epoxiconazole crystals is 229.65–278.40 °C and the peak temperature is 236.37–285.49 °C .


Physical And Chemical Properties Analysis

Epoxiconazole has a water solubility of 8.42 ppm at 20°C . Its relative density at 20°C is 1.374 . The melting point of Epoxiconazole is 134°C .

Scientific Research Applications

  • Effects on Wildlife and Ecosystems :

    • Epoxiconazole has been shown to cause changes in testicular histology and sperm production in the Japanese quail, indicating potential reproductive effects on avian species (Grote et al., 2008).
    • The fungicide demonstrates significant toxicological impacts on the rat brain and properties of neural stem cells, suggesting potential risks for neurodegenerative diseases (Hamdi et al., 2021).
    • It has been observed to induce cytotoxic and genotoxic effects in F98 glioma cells, highlighting its impact on cellular health (Hamdi et al., 2019).
  • Mechanisms of Toxicity :

    • Research suggests that Epoxiconazole can potentially induce chromosome damage, cell-cycle kinetics, and apoptosis in bovine peripheral lymphocytes, indicating a broader impact on mammalian cells (Šiviková et al., 2018).
    • Studies on zebrafish have shown enantioselective bioaccumulation of Epoxiconazole, affecting energy, lipid, and amino acid metabolism (Wang et al., 2017).
    • Myricetin, a natural flavonoid, has been identified as potentially protective against Epoxiconazole-induced toxicity in neural cells (Hamdi et al., 2021).
  • Environmental Persistence and Implications :

    • The fungicide's oxidative stress, genotoxicity, and biochemical and histopathological modifications in the liver and kidney of Wistar rats suggest its potential as a persistent environmental toxicant (Hamdi et al., 2019).
    • Its different biodegradation potential in soils and the impact on soil functions underscore the need for comprehensive environmental assessments (Du et al., 2021).
  • Developmental Toxicity Studies :

    • Epoxiconazole exposure has shown embryonic toxicity in early life stages of zebrafish, affecting biochemical parameters and gene expression related to metabolism and apoptosis (Weng et al., 2021).
    • Transcriptomic changes in a human stem cell-based model of developmental toxicity suggest potential adverse effects on human embryonic development (Lauschke et al., 2021).
  • Agricultural and Plant-Related Effects :

    • The fungicide demonstrates plant growth regulator activity, affecting the growth and development of plants like Galium aparine L. (cleavers) (Benton & Cobb, 1995).

Safety And Hazards

Epoxiconazole is suspected of causing cancer and may damage fertility or the unborn child . It is also toxic to aquatic life with long-lasting effects .

Future Directions

Future research should focus on developing sustainable and efficient methodologies for the precise analysis of stereoisomers in complex matrices, particularly in sewage water . This emphasizes the importance of sewage processing plants in ensuring water quality .

properties

IUPAC Name

1-[[3-(2-chlorophenyl)-2-(4-fluorophenyl)oxiran-2-yl]methyl]-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClFN3O/c18-15-4-2-1-3-14(15)16-17(23-16,9-22-11-20-10-21-22)12-5-7-13(19)8-6-12/h1-8,10-11,16H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMYFCFLJBGAQRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2C(O2)(CN3C=NC=N3)C4=CC=C(C=C4)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClFN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901034223
Record name 1-{[3-(2-Chlorophenyl)-2-(4-fluorophenyl)oxiran-2-yl]methyl}-1H-1,2,4-triazole
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Molecular Weight

329.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; [Merck Index]
Record name Epoxiconazole
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Vapor Pressure

0.00000045 [mmHg]
Record name Epoxiconazole
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Product Name

1-{[3-(2-chlorophenyl)-2-(4-fluorophenyl)oxiran-2-yl]methyl}-1H-1,2,4-triazole

CAS RN

135319-73-2, 106325-08-0
Record name 1-[[3-(2-Chlorophenyl)-2-(4-fluorophenyl)-2-oxiranyl]methyl]-1H-1,2,4-triazole
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Record name 1-{[3-(2-Chlorophenyl)-2-(4-fluorophenyl)oxiran-2-yl]methyl}-1H-1,2,4-triazole
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Record name 1H-1,2,4-Triazole, 1-[[(2R,3S)-3-(2-chlorophenyl)-2-(4-fluorophenyl)-2-oxiranyl]methyl]-, rel
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Record name 1H-1,2,4-Triazole, 1-[[3-(2-chlorophenyl)-2-(4-fluorophenyl)-2-oxiranyl]methyl]
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Citations

For This Compound
9,720
Citations
JE Chambers, H Greim, RJ Kendall… - Critical reviews in …, 2014 - Taylor & Francis
… epoxiconazole to the levels of epoxiconazole that cause toxicity in laboratory animals to determine the margins of safety when epoxiconazole … levels of epoxiconazole from food residues …
Number of citations: 84 www.tandfonline.com
JR Bertelsen, E De Neergaard… - Plant …, 2001 - Wiley Online Library
… (a strobilurin) and epoxiconazole (a sterol biosynthesis inhibitor) on … than epoxiconazole and, in one trial, treatments with azoxystrobin gave a greater yield response than epoxiconazole…
IJ Buerge, T Poiger, MD Müller… - Environmental science & …, 2006 - ACS Publications
… terms cis-epoxiconazole and trans-epoxiconazole, although … In the present study, the stereoselectivity of epoxiconazole and … study for the triazoles epoxiconazole and cyproconazole. …
Number of citations: 122 pubs.acs.org
C Taxvig, U Hass, M Axelstad, M Dalgaard… - Toxicological …, 2007 - academic.oup.com
… epoxiconazole were investigated for reproductive toxic effects after exposure during gestation and lactation. Rats were dosed with epoxiconazole … Both tebuconazole and epoxiconazole …
Number of citations: 248 academic.oup.com
YX Wu, A von Tiedemann - Pesticide Biochemistry and Physiology, 2001 - Elsevier
… The senescence was significantly delayed by application of azoxystrobin and epoxiconazole… and epoxiconazole. At later growth stages (GS 59/61), azoxystrobin and epoxiconazole …
Number of citations: 249 www.sciencedirect.com
AE Kaziem, B Gao, L Li, Z Zhang, Z He, Y Wen… - Journal of hazardous …, 2020 - Elsevier
To clarify the environmental behaviour and bioactivity of epoxiconazole enantiomers, an integrated assessment has been done. The degradation in soil, water, and river-sediments …
Number of citations: 57 www.sciencedirect.com
S Hester, T Moore, WT Padgett, L Murphy… - Toxicological …, 2012 - academic.oup.com
Conazoles are fungicides used as agricultural pesticides and pharmaceutical products. We investigated whether a common core of toxicological and transcriptional responses underlies …
Number of citations: 76 academic.oup.com
P Du, H He, L Zhou, F Dong, X Liu, Y Zheng - Journal of Hazardous …, 2022 - Elsevier
… were also impacted by epoxiconazole. This work expands our understanding about epoxiconazole degradation and help us to properly assess the risk of epoxiconazole in soil. …
Number of citations: 10 www.sciencedirect.com
N Bošković, K Brandstätter-Scherr, P Sedláček… - Chemosphere, 2020 - Elsevier
… In this study two of their representatives, epoxiconazole (EPC) and tebuconazole (TBC), have been tested with 20 soils from the Czech Republic for their adsorption. Adsorption, by …
Number of citations: 29 www.sciencedirect.com
Y Weng, Z Huang, A Wu, Q Yu, H Lu, Z Lou, L Lu… - Science of the Total …, 2021 - Elsevier
Epoxiconazole (EPX), as a broad-spectrum triazole fungicide, is widely used in agriculture to resist pests and diseases, while it may have potential toxicity to non-target organisms. In …
Number of citations: 27 www.sciencedirect.com

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